molecular formula C20H25N3O2 B2913046 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034588-23-1

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2913046
CAS No.: 2034588-23-1
M. Wt: 339.439
InChI Key: GEVYRYMZNNKIIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with ethoxy and pyridinyl-piperidinyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a reaction involving pyridine and piperidine under controlled conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amide coupling reaction, often using reagents like carbodiimides to facilitate the formation of the amide bond.

    Ethoxy Substitution: The ethoxy group is added via an etherification reaction, typically using ethyl iodide or a similar ethylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group, using nucleophiles such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogen added to the structure.

    Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.

Scientific Research Applications

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

2-ethoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-2-25-19-6-4-3-5-18(19)20(24)22-15-16-9-13-23(14-10-16)17-7-11-21-12-8-17/h3-8,11-12,16H,2,9-10,13-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVYRYMZNNKIIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2CCN(CC2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.